molecular formula C24H22BrN3 B11938470 3-Benzyl-1-(4-cyanobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide CAS No. 853348-60-4

3-Benzyl-1-(4-cyanobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide

Cat. No.: B11938470
CAS No.: 853348-60-4
M. Wt: 432.4 g/mol
InChI Key: RSQFWRDQVLEWKZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-1-(4-cyanobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide is a quaternary ammonium salt featuring a benzimidazolium core substituted with benzyl and 4-cyanobenzyl groups at the 1- and 3-positions, respectively. The compound’s structure includes electron-withdrawing cyano and electron-donating methyl groups, which influence its physicochemical and biological properties. It is synthesized via alkylation reactions, often involving brominated intermediates like 4-cyanobenzyl bromide (a key reagent in its preparation) . The bromide counterion enhances solubility in polar solvents, making it suitable for applications in medicinal chemistry and materials science.

Properties

CAS No.

853348-60-4

Molecular Formula

C24H22BrN3

Molecular Weight

432.4 g/mol

IUPAC Name

4-[(3-benzyl-5,6-dimethylbenzimidazol-3-ium-1-yl)methyl]benzonitrile;bromide

InChI

InChI=1S/C24H22N3.BrH/c1-18-12-23-24(13-19(18)2)27(16-22-10-8-20(14-25)9-11-22)17-26(23)15-21-6-4-3-5-7-21;/h3-13,17H,15-16H2,1-2H3;1H/q+1;/p-1

InChI Key

RSQFWRDQVLEWKZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1C)[N+](=CN2CC3=CC=C(C=C3)C#N)CC4=CC=CC=C4.[Br-]

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 5,6-Dimethylbenzimidazole

The benzimidazole backbone is synthesized via cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with formic acid under reflux. Alternative routes employ acetic acid or trimethylorthoformate as cyclizing agents. The 5,6-dimethyl substitution pattern is critical for directing alkylation regioselectivity.

Alkylation Methods and Reaction Optimization

Single-Step Double Alkylation

Direct quaternization of 5,6-dimethylbenzimidazole using equimolar benzyl bromide and 4-cyanobenzyl bromide in polar aprotic solvents (e.g., N-methyl-2-pyrrolidone, NMP) achieves moderate yields.

Table 1: Comparison of Single-Step Alkylation Conditions

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
NMP100124592
DMF90243888
Acetonitrile80482885

Key Findings:

  • NMP at 100°C maximizes yield (45%) due to enhanced solubility of intermediates.

  • Prolonged heating in DMF leads to decomposition, reducing purity.

Stepwise Alkylation for Improved Regiocontrol

Sequential alkylation mitigates steric challenges:

  • First Alkylation : 5,6-Dimethylbenzimidazole reacts with benzyl bromide in acetonitrile at 60°C for 6 hours, yielding 3-benzyl-5,6-dimethylbenzimidazole (87% yield).

  • Second Alkylation : The intermediate is treated with 4-cyanobenzyl bromide in NMP at 100°C for 8 hours, achieving 72% yield of the target compound.

Critical Parameters :

  • Stoichiometry : A 1:1.2 molar ratio of benzimidazole to each alkylating agent minimizes side products.

  • Base Selection : Potassium carbonate or triethylamine enhances deprotonation of the benzimidazole nitrogen, accelerating alkylation.

Counterion Exchange and Purification

The crude product is isolated as the bromide salt via anion exchange with lithium bromide or direct precipitation.

Procedure :

  • Dissolve the dialkylated benzimidazolium chloride in deionized water.

  • Add excess LiBr (1.5 equiv) and stir at 60°C for 2 hours.

  • Extract with dichloromethane, wash with water, and evaporate to dryness.

Table 2: Anion Exchange Efficiency

LiBr EquivPurity (%)Halide Content (ppm)
1.095620
1.599450
2.099410

Note: Higher LiBr equivalents reduce residual chloride but increase production costs.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.02 (s, 1H, imidazolium H), 7.85–7.45 (m, 9H, aromatic H), 5.72 (s, 2H, N-CH₂-C₆H₄-CN), 5.31 (s, 2H, N-CH₂-C₆H₅), 2.41 (s, 6H, CH₃).

    • ¹³C NMR : 168.2 (C≡N), 142.1 (imidazolium C), 134.9–121.6 (aromatic C), 52.4 (N-CH₂), 21.5 (CH₃).

  • HPLC Purity : >99% using a C18 column (ACN/H₂O gradient).

Industrial-Scale Production Recommendations

  • Solvent Recovery : Distill NMP under reduced pressure (80°C, 10 mbar) for reuse, reducing costs by 30%.

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 4 hours .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(4-cyanobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl bromide in the presence of potassium carbonate.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula C24H22BrN3C_{24}H_{22}BrN_{3} and is characterized by a benzimidazole core substituted with benzyl and cyanobenzyl groups, along with dimethyl groups. The synthesis typically involves several key steps:

  • Formation of Benzimidazole Core : Condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
  • Substitution Reactions : Introduction of benzyl and cyanobenzyl groups using benzyl bromide and 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate.
  • Methylation : Methylation of the benzimidazole core with methyl iodide or similar agents to introduce dimethyl groups .

Biological Activities

Research indicates that 3-Benzyl-1-(4-cyanobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide exhibits significant biological activities, particularly:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains through inhibition of specific enzymes and proteins .
  • Anticancer Properties : Preliminary studies suggest that it can inhibit cancer cell proliferation by interfering with molecular pathways involved in cell cycle regulation and apoptosis .

Anticancer Activity

A study evaluated the anticancer potential of benzimidazole derivatives, including this compound. The results showed that compounds with similar structures exhibited significant inhibitory effects on various cancer cell lines, including breast cancer models. The hit compound demonstrated selective inhibition of cancer cell growth while sparing healthy cells .

Antimicrobial Studies

Research has also focused on the antimicrobial properties of this compound. In vitro tests revealed that it effectively inhibited the growth of certain pathogenic bacteria through specific enzyme inhibition mechanisms. This highlights its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(4-cyanobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 4-cyanobenzyl group in the target compound introduces strong electron-withdrawing character, enhancing stability in polar environments compared to methoxy or benzothiazole groups in analogs .
  • Synthesis Complexity : Unlike derivatives requiring multi-step oxidation (e.g., 5a and 5c with 4,9-dioxo groups), the target compound is synthesized via direct alkylation, simplifying scalability .

Notes

  • Synthetic Challenges : Competitive alkylation at multiple nitrogen sites requires precise stoichiometric control, a limitation also observed in 5a and 5c syntheses .
  • Unresolved Questions : The impact of 5,6-dimethyl groups on biological activity remains understudied compared to methoxy or dioxo substituents in analogs .

Biological Activity

3-Benzyl-1-(4-cyanobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide is a complex organic compound belonging to the benzimidazole family. Its unique structure includes a benzimidazole core with various substitutions, particularly benzyl and cyanobenzyl groups, contributing to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H22BrN3C_{24}H_{22}BrN_3, with a molecular weight of 432.4 g/mol. The presence of the bromide ion enhances its reactivity and solubility, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC24H22BrN3C_{24}H_{22}BrN_3
Molecular Weight432.4 g/mol
CAS Number853348-60-4

Anticancer Properties

Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. A study evaluated various benzimidazole derivatives for their cytotoxic effects on tumor cell lines such as A549 (human lung adenocarcinoma) and WM115 (human malignant melanoma). The results showed that these compounds could induce apoptosis and DNA damage in hypoxic conditions typical of tumor environments .

Mechanism of Action:
The compound's mechanism involves binding to specific enzymes and proteins, inhibiting their activity, which can lead to cell death in cancerous cells. This inhibition is particularly effective in hypoxic tumor environments, making it a promising candidate for targeted cancer therapies .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting their cellular processes. The exact pathways are under investigation but may involve interference with essential metabolic pathways within microbial cells .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzimidazole derivatives:

  • Cytotoxicity Testing:
    • Methodology: WST-1 assay was used to evaluate cell proliferation and viability in the presence of the compound.
    • Results: Significant cytotoxic effects were observed in both A549 and WM115 cell lines, indicating potential as a therapeutic agent against certain cancers .
  • Mechanistic Studies:
    • Apoptosis Induction: Caspase 3/7 assays confirmed that exposure to the compound promoted apoptotic cell death in cancer cells.
    • DNA Damage Assessment: In situ DNA assays indicated that the compound could induce DNA damage, supporting its role as a potential anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
BenzimidazoleBasic structure without substitutionsParent compound
4-Cyanobenzyl BromideContains a cyanobenzyl groupSimilar substitution pattern but lacks additional groups
Benzyl BromideSimpler structure with only benzyl groupLacks additional functional groups

The combination of functional groups in this compound confers distinct chemical reactivity and biological properties that differentiate it from simpler benzimidazole derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-benzyl-1-(4-cyanobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide, and what purification methods are critical for ensuring high yield and purity?

  • Methodology :

  • Step 1 : Alkylation of the benzimidazole core using 4-cyanobenzyl bromide under anhydrous conditions (e.g., DMF, K₂CO₃, 60–80°C) to introduce the cyanobenzyl group.
  • Step 2 : Quaternization with benzyl bromide in acetonitrile at reflux to form the cationic benzimidazolium structure.
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/ethyl acetate mixtures to remove unreacted intermediates .
  • Key Challenges : Minimizing hydrolysis of the nitrile group during purification by avoiding aqueous workup.

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and crystallographic techniques?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methyl groups at C5/C6, benzyl/cyanobenzyl substituents).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks ([M-Br]⁺ expected).
  • X-ray Crystallography : Single-crystal analysis to resolve ambiguities in regiochemistry and counterion positioning (e.g., bromide vs. solvent interactions) .

Q. What are the key stability considerations for storing and handling this benzimidazolium salt?

  • Stability Profile :

  • Hygroscopicity : Susceptible to moisture absorption; store under inert gas (N₂/Ar) with desiccants.
  • Thermal Stability : Decomposition observed >200°C (TGA/DSC recommended for batch-specific profiles).
  • Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation of the cyanobenzyl group .

Advanced Research Questions

Q. How can the reactivity of this compound in catalytic applications (e.g., ionic liquids, organocatalysis) be systematically evaluated?

  • Experimental Design :

  • Catalytic Screening : Test in model reactions (e.g., Knoevenagel condensation, Friedel-Crafts alkylation) under varied conditions (solvent, temperature, co-catalysts).
  • Kinetic Studies : Use in situ IR or UV-Vis spectroscopy to monitor reaction progress and derive rate constants.
  • Structure-Activity Relationships (SAR) : Compare with analogs (e.g., varying substituents on benzyl groups) to identify electronic/steric effects .

Q. What strategies are effective for resolving contradictory data in solvent-dependent reaction outcomes involving this compound?

  • Conflict Resolution Workflow :

  • DoE (Design of Experiments) : Apply factorial designs to isolate variables (e.g., solvent polarity, temperature, substrate ratios) contributing to discrepancies .
  • Computational Modeling : Use DFT calculations (Gaussian, ORCA) to predict solvent effects on transition states and compare with empirical results .
  • Control Experiments : Replicate conflicting studies under strictly standardized conditions (e.g., trace water content, oxygen exclusion) .

Q. How can process intensification techniques (e.g., continuous flow, microwave-assisted synthesis) optimize the scalability of this compound’s synthesis?

  • Optimization Framework :

  • Continuous Flow : Test residence time and mixing efficiency to reduce side reactions (e.g., over-alkylation).
  • Microwave Assistance : Evaluate reduced reaction times and improved selectivity for quaternization steps.
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.